6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine typically involves the iodination and chlorination of a benzo[d]isoxazole precursor. The reaction conditions often include the use of iodine and chlorine sources, along with appropriate solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]isoxazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-7-iodo-6-methylbenzo[d]isoxazol-3-amine
- 7-iodo-N,6-dimethylbenzo[d]isoxazol-3-amine
- 7-iodo-6-methylbenzo[d]isoxazol-3-amine
- 4-ethoxy-N-methyl-1,2-benzoxazol-3-amine
- 4-Methylbenzo[d]isoxazol-3-amine
- 5-Methyl-1,2-benzoxazol-3-amine
- 7-METHYLBENZO[D]ISOXAZOL-3(2H)-ONE
- 6-chloro-4-iodo-N-methylpyridin-3-amine
- 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
Uniqueness
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine is unique due to its specific halogenation pattern, which can impart distinct chemical and biological properties. The presence of both chlorine and iodine atoms in the benzo[d]isoxazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H6ClIN2O |
---|---|
Molekulargewicht |
308.50 g/mol |
IUPAC-Name |
6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H6ClIN2O/c1-11-8-4-2-3-5(9)6(10)7(4)13-12-8/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
LCVCDNHWCWKPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NOC2=C1C=CC(=C2I)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.